molecular formula C21H25N5O5 B3005115 8-(2,4-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione CAS No. 887466-77-5

8-(2,4-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione

Cat. No.: B3005115
CAS No.: 887466-77-5
M. Wt: 427.461
InChI Key: FJONPAVVHYVKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,4-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C21H25N5O5 and its molecular weight is 427.461. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Potential

1. Serotoninergic and Dopaminergic Receptor Affinity

A study on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones explored their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. The study found that compounds with a purine-2,4-dione nucleus generally exhibited higher affinity values than their purine-2,4,8-trione counterparts. Docking studies suggested that a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system could be crucial for receptor affinity and selectivity. Some compounds showed potential as anxiolytic and antidepressants, highlighting their therapeutic potential in mental health disorders (Zagórska et al., 2015).

2. Antiviral and Antihypertensive Activity

Another research direction involves the synthesis of 7,8-polymethylenepurine derivatives showing precursors for compounds with potential antiviral and antihypertensive activities. The study provides a foundation for developing new drugs targeting specific viral infections and hypertension management (Nilov et al., 1995).

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5/c1-6-31-10-9-24-19(27)17-18(23(3)21(24)28)22-20-25(17)12-13(2)26(20)15-8-7-14(29-4)11-16(15)30-5/h7-8,11-12H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJONPAVVHYVKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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